2-(3,5-Dichlorophenyl)-2-(methylamino)acetamide
Description
2-(3,5-Dichlorophenyl)-2-(methylamino)acetamide is a substituted acetamide derivative featuring a 3,5-dichlorophenyl group and a methylamino moiety attached to the central acetamide scaffold. Its molecular formula is C₉H₉Cl₂N₂O, with a molecular weight of 249.10 g/mol (calculated based on the free base; the hydrochloride salt has a molecular weight of 270.54 g/mol, as noted in ).
Properties
Molecular Formula |
C9H10Cl2N2O |
|---|---|
Molecular Weight |
233.09 g/mol |
IUPAC Name |
2-(3,5-dichlorophenyl)-2-(methylamino)acetamide |
InChI |
InChI=1S/C9H10Cl2N2O/c1-13-8(9(12)14)5-2-6(10)4-7(11)3-5/h2-4,8,13H,1H3,(H2,12,14) |
InChI Key |
DNXDJOWGZCKITP-UHFFFAOYSA-N |
Canonical SMILES |
CNC(C1=CC(=CC(=C1)Cl)Cl)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with 3,5-dichloroaniline and methylamine.
Reaction Steps:
Reaction Conditions: These reactions are typically carried out under controlled temperatures (0-5°C for the first step and room temperature for the second step) and inert atmosphere to prevent side reactions.
Industrial Production Methods
In an industrial setting, the synthesis of 2-(3,5-dichlorophenyl)-2-(methylamino)acetamide would involve similar steps but on a larger scale. Continuous flow reactors and automated systems may be used to ensure consistent quality and yield. The use of solvents and reagents would be optimized to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting the acetamide to an amine.
Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
Oxidation: N-oxide derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenylacetamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, 2-(3,5-dichlorophenyl)-2-(methylamino)acetamide serves as a building block for more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology
The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways. Its structure allows it to act as a ligand in binding studies, helping to elucidate the function of various biological targets.
Medicine
In medicinal chemistry, derivatives of 2-(3,5-dichlorophenyl)-2-(methylamino)acetamide are explored for their potential therapeutic properties. These derivatives may exhibit activity against certain diseases, making them candidates for drug development.
Industry
In the industrial sector, this compound can be used as an intermediate in the production of dyes, polymers, and other specialty chemicals. Its stability and reactivity profile make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism by which 2-(3,5-dichlorophenyl)-2-(methylamino)acetamide exerts its effects depends on its specific application. In a biological context, it may interact with enzymes or receptors, altering their activity. The dichlorophenyl group can enhance binding affinity to certain targets, while the methylamino group can influence the compound’s solubility and bioavailability.
Molecular Targets and Pathways
Enzymes: The compound may inhibit or activate enzymes involved in metabolic pathways.
Receptors: It can bind to receptors, modulating their signaling pathways.
Transport Proteins: Interaction with transport proteins can affect the distribution and elimination of the compound within biological systems.
Comparison with Similar Compounds
N-(3,5-Dichlorophenyl)-2-(naphthalen-1-yl)acetamide
- Structure: Retains the 3,5-dichlorophenyl group but replaces the methylamino group with a naphthalen-1-yl substituent.
- Molecular Formula: C₁₈H₁₃Cl₂NO.
- Applications: Not explicitly stated, but similar dichlorophenyl acetamides are often explored as antimicrobial or antifungal agents .
N-(3,5-Dichlorophenyl)-2-[(phenylsulfonyl)anilino]acetamide
- Structure: Features a phenylsulfonylanilino group instead of methylamino.
- Molecular Formula : C₂₀H₁₆Cl₂N₂O₃S.
- Key Differences : The sulfonamide group introduces hydrogen-bonding capacity and acidity, which may affect solubility and target interaction (e.g., enzyme inhibition).
- Applications : Sulfonamide derivatives are commonly associated with antibacterial or anti-inflammatory activities .
3-(3,5-Dichlorophenyl)-5-(methoxymethyl)-5-methyl-2,4-oxazolidinedione
- Structure : Replaces the acetamide backbone with an oxazolidinedione ring.
- Molecular Formula: C₁₂H₁₁Cl₂NO₄.
- Applications : Explicitly listed as a fungicide (myclozolin), highlighting the role of heterocyclic modifications in pesticidal activity .
Chlorinated Acetamide Herbicides
Alachlor
- Structure : 2-Chloro-N-(methoxymethyl)-N-(2,6-diethylphenyl)acetamide.
- Molecular Formula: C₁₄H₂₀ClNO₂.
- Key Differences : The chloro and methoxymethyl groups on the acetamide nitrogen, combined with a diethylphenyl ring, enhance herbicidal activity by targeting plant acetyl-CoA carboxylase.
- Applications : Widely used as a pre-emergent herbicide for corn and soybeans .
Dimethenamid
- Structure : 2-Chloro-N-(2,4-dimethyl-3-thienyl)-N-(2-methoxy-1-methylethyl)acetamide.
- Molecular Formula : C₁₁H₁₇ClN₂O₂S.
- Key Differences : Incorporates a thienyl ring and branched alkoxy groups, improving soil mobility and weed control spectrum.
- Applications : Selective herbicide for broadleaf and grass weeds .
Methylamino-Substituted Acetamides
N-(3,5-Dimethoxyphenyl)-2-(methylamino)acetamide Hydrochloride
- Structure : Replaces dichlorophenyl with a 3,5-dimethoxyphenyl group.
- Molecular Formula : C₁₁H₁₇ClN₂O₃ (hydrochloride salt).
- Applications : Precursor or intermediate in pharmaceutical synthesis (e.g., kinase inhibitors) .
Comparative Data Table
Key Findings and Implications
Substituent Effects: Chlorination: The 3,5-dichlorophenyl group enhances stability and lipophilicity, favoring pesticidal activity (e.g., myclozolin ). Amino Groups: Methylamino substituents may modulate solubility and bioavailability, as seen in pharmaceutical analogs . Heterocycles: Oxazolidinedione or sulfonamide groups introduce distinct bioactivity profiles, such as antifungal or antibacterial effects .
Functional Trade-offs: Herbicides like alachlor prioritize chloro and alkoxy groups for soil activity, whereas methylamino derivatives may target neurological or metabolic pathways. Bulky substituents (e.g., naphthyl) in dichlorophenyl acetamides could limit membrane penetration compared to smaller groups like methylamino.
Research Gaps: Limited data on the specific biological activity of 2-(3,5-Dichlorophenyl)-2-(methylamino)acetamide suggest a need for targeted studies, leveraging insights from structural analogs.
Biological Activity
2-(3,5-Dichlorophenyl)-2-(methylamino)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C9H10Cl2N2O
- Molecular Weight : 229.09 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)
Biological Activity Overview
The compound has been studied for various biological activities, including:
- Antimicrobial Effects : Exhibits activity against a range of bacteria and fungi.
- Anticancer Properties : Demonstrates potential in inhibiting tumor growth in various cancer cell lines.
- Neurological Effects : Investigated for its impact on neurotransmitter systems.
Antimicrobial Activity
Recent studies have shown that 2-(3,5-Dichlorophenyl)-2-(methylamino)acetamide possesses notable antimicrobial properties.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 8 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Candida albicans | 32 µg/mL |
These results indicate that the compound is particularly effective against Gram-positive bacteria, with moderate efficacy against Gram-negative bacteria and fungi.
Anticancer Activity
The anticancer potential of this compound was evaluated in several studies focusing on different cancer cell lines.
Case Study: Tumor Growth Inhibition
In a study involving human breast cancer cells (MCF-7), treatment with 2-(3,5-Dichlorophenyl)-2-(methylamino)acetamide resulted in a significant reduction in cell viability.
| Treatment Concentration | Cell Viability (%) | Control Viability (%) | Reference |
|---|---|---|---|
| 10 µM | 45 | 100 | |
| 20 µM | 30 | 100 | |
| 50 µM | 10 | 100 |
The compound's mechanism of action appears to involve the induction of apoptosis and inhibition of the PI3K/Akt signaling pathway, which is critical for cell survival.
The biological activity of 2-(3,5-Dichlorophenyl)-2-(methylamino)acetamide can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can act on neurotransmitter receptors, potentially affecting mood and cognition.
- DNA Interaction : Preliminary studies suggest that it may bind to DNA, interfering with replication and transcription processes.
Comparative Studies
Comparative studies indicate that the dichlorophenyl moiety enhances the biological activity of the compound compared to similar structures without halogen substitutions.
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| 2-(3,5-Dichlorophenyl)-2-(methylamino)acetamide | 8 | Antimicrobial |
| N-(4-chlorophenyl)-2-(methylamino)acetamide | >32 | Antimicrobial |
| Acetamide derivatives without halogens | >64 | Antimicrobial |
This table illustrates the enhanced potency attributed to the presence of chlorine atoms in the aromatic ring.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
